Fiscalin B

Description

Properties

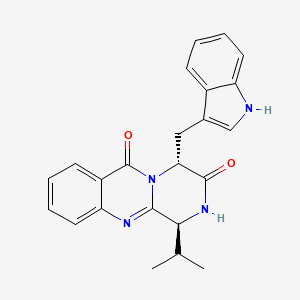

Molecular Formula |

C23H22N4O2 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |

InChI |

InChI=1S/C23H22N4O2/c1-13(2)20-21-25-18-10-6-4-8-16(18)23(29)27(21)19(22(28)26-20)11-14-12-24-17-9-5-3-7-15(14)17/h3-10,12-13,19-20,24H,11H2,1-2H3,(H,26,28)/t19-,20+/m1/s1 |

InChI Key |

DNPSVQYQTPYSPH-UXHICEINSA-N |

Isomeric SMILES |

CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)CC4=CNC5=CC=CC=C54 |

Canonical SMILES |

CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |

Synonyms |

fiscalin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fiscalin B: Properties, Functions, and Experimental Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin B is a naturally occurring indole-containing pyrazino[2,1-b]quinazoline-3,6-dione, a class of alkaloids primarily isolated from fungi. First identified in Aspergillus fumigatus and Neosartorya fischeri, this fungal metabolite has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2] Exhibiting a range of pharmacological properties including antitumor, neuroprotective, and substance P inhibitory functions, this compound and its synthetic derivatives represent a promising scaffold for the development of novel therapeutics.[1][3] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, primary biological functions, quantitative efficacy data, and the experimental protocols utilized for its characterization. Furthermore, key mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of its scientific applications.

Chemical Profile of this compound

This compound is a member of the quinazoline alkaloid family, characterized by a core pyrazino[2,1-b]quinazoline-3,6-dione structure.[4][5] Its discovery in marine-derived fungi has spurred the development of various synthetic methodologies to enable further pharmacological investigation.[1][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | [6] |

| Molecular Formula | C₂₃H₂₂N₄O₂ | [6] |

| Molecular Weight | 386.4 g/mol | [6] |

| Natural Source | Aspergillus fumigatus, Neosartorya fischeri | [1][2] |

| Compound Type | Quinazoline Alkaloid | [6] |

| Stereochemistry | Naturally Occurring: (1S,4R)-1 | [1][7] |

Primary Biological Functions and Mechanisms of Action

This compound and its analogues have demonstrated a broad spectrum of biological activities, positioning them as valuable lead compounds in drug discovery.

Antitumor Activity

This compound and its derivatives exhibit significant cytotoxic effects against a variety of human cancer cell lines. This activity is a key area of research, with studies focusing on understanding the structure-activity relationship to develop more potent anticancer agents.[1][8]

-

Mechanism: The precise mechanism is still under investigation, but evidence points towards the induction of apoptosis. One study reported that this compound induced apoptosis in human promyelocytic leukemia (HL-60) cells.[9] Apoptosis is a regulated process of programmed cell death crucial for eliminating cancerous cells.

-

Affected Cell Lines: Demonstrated activity against non-small cell lung cancer (H460), colon adenocarcinoma (HCT-15), breast cancer (MCF7), and human promyelocytic leukemia (HL-60) cells.[5][9]

Neuroprotective Effects

Derivatives of this compound have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases.[3] These compounds have been evaluated for their ability to protect neuronal cells from toxins that mimic the pathological conditions of diseases like Parkinson's.[3][10]

-

Protective Mechanisms: Studies have demonstrated that certain this compound derivatives can protect differentiated SH-SY5Y neuroblastoma cells against cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease, and iron (III), which is implicated in oxidative stress-related neurodegeneration.[3][5][6] The underlying mechanisms are not yet fully elucidated but may involve scavenging of reactive oxygen species (ROS).[2]

Substance P Inhibition

One of the first identified functions of this compound was its ability to act as an antagonist of the neurokinin-1 (NK-1) receptor.[2]

-

Mechanism: this compound competitively inhibits the binding of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis, to its high-affinity receptor, NK-1.[2][10][11] By blocking this interaction, this compound can modulate these physiological processes. This function is particularly relevant for developing treatments for pain, inflammatory disorders, and chemotherapy-induced nausea.[12]

P-glycoprotein (P-gp) Modulation

Certain synthetic derivatives of this compound have been found to modulate the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[4][6] P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells.

-

Mechanism: Some Fiscalin derivatives act as P-gp inhibitors, thereby preventing the efflux of chemotherapeutic drugs and restoring their efficacy.[4] Conversely, other derivatives have been shown to activate P-gp transport activity.[4][6] This dual activity suggests that the fiscalin scaffold can be modified to either overcome MDR in oncology or, potentially, to enhance the clearance of neurotoxins from the central nervous system.[6]

Quantitative Biological Activity Data

The potency of this compound and its analogues has been quantified in various bioassays. The following table summarizes key findings from the literature.

Table 2: Summary of Quantitative Efficacy Data for this compound and Derivatives

| Activity | Compound(s) | Assay/Cell Line | Metric | Value(s) | Reference |

| Substance P Inhibition | This compound | Human NK-1 Receptor Binding Assay | Kᵢ | 174 µM | [2] |

| Antitumor | This compound | HL-60 (Leukemia) | IC₅₀ | 8.88 µM | [9] |

| Antitumor | This compound Derivatives | H460 (Lung), HCT15 (Colon), MCF7 (Breast) | GI₅₀ | 30 - 80 µM | [5] |

| Antitumor | This compound Analogues | NCI-H460 (Lung), HCT-15 (Colon) | GI₅₀ | 31 - 52 µM | [8] |

| P-gp Inhibition | Fiscalin Derivative 4 | Differentiated SH-SY5Y | P-gp Activity | ↓ to 52.0% of control at 25 µM | [4] |

| P-gp Inhibition | Fiscalin Derivative 5 | Differentiated SH-SY5Y | P-gp Activity | ↓ to 60.0% of control at 25 µM | [4] |

| P-gp Activation | Fiscalin Derivative 11 | Differentiated SH-SY5Y | P-gp Activity | ↑ to 115.5% of control at 10 µM | [4] |

Note: IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth inhibition), and Kᵢ (Inhibition constant) are standard measures of efficacy.

Experimental Protocols

The characterization of this compound's biological activities relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.

Synthesis of this compound

-

Microwave-Assisted Polycondensation: A common and efficient method involves the coupling of anthranilic acid with an N-protected amino acid (e.g., N-Boc-valine) under thermal conditions to form a Boc-protected benzoxazin-4-one intermediate. Subsequent addition of tryptophan methyl ester hydrochloride and microwave irradiation leads to the formation of the core pyrazino[2,1-b]quinazoline-3,6-dione scaffold.[1][5] This method allows for the generation of a library of this compound analogues by varying the initial amino acid and tryptophan ester components.[5]

Antitumor Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[5][8]

-

Cell Plating: Human tumor cell lines (e.g., NCI-H460, HCT-15) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Exposure: Cells are treated with serial dilutions of this compound or its derivatives (e.g., up to 150 µM) for a specified incubation period (typically 48 hours). A positive control, such as doxorubicin, is included.[8]

-

Cell Fixation: After incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated for 10 minutes at room temperature.

-

Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Data Acquisition: The absorbance is read on a plate reader at a wavelength of approximately 510 nm. The GI₅₀ value, the concentration causing 50% inhibition of cell growth, is calculated from the dose-response curve.

Neuroprotection Assay (MPP⁺-Induced Cytotoxicity Model)

This assay evaluates the ability of compounds to protect neuronal cells from a specific neurotoxin.[3][6]

-

Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are seeded into 96-well plates. They are differentiated into a mature neuronal phenotype using agents like retinoic acid (RA) and 12-O-tetradecanoylphorbol-13-acetate (TPA).[3]

-

Pre-incubation: Differentiated cells are pre-incubated with various non-cytotoxic concentrations of Fiscalin derivatives (e.g., 0-25 µM) for 30 minutes.[3]

-

Toxin Exposure: The neurotoxin MPP⁺ (e.g., 0-1500 µM) is added to the wells, and the cells are co-incubated with the test compounds for 24 to 48 hours.[3]

-

Viability Assessment (Neutral Red Uptake Assay): Cell viability is assessed using the Neutral Red (NR) uptake assay. Live cells take up and retain the NR dye in their lysosomes. After the incubation period, the medium is replaced with a medium containing NR. Following another incubation, the cells are washed and the incorporated dye is solubilized.

-

Data Analysis: The absorbance is measured spectrophotometrically. A higher absorbance indicates greater cell viability. The protective effect is determined by comparing the viability of cells treated with MPP⁺ alone versus those co-treated with Fiscalin derivatives.

Conclusion and Future Directions

This compound is a multifaceted fungal metabolite with significant therapeutic potential. Its demonstrated activities as an antitumor agent, a neuroprotective compound, and a modulator of key biological targets like the NK-1 receptor and P-glycoprotein underscore its importance as a scaffold for drug development. The synthetic accessibility of its core structure allows for the creation of extensive derivative libraries, enabling detailed structure-activity relationship studies to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular mechanisms and signaling pathways underlying its antitumor and neuroprotective effects. While its role as an NK-1 antagonist is clear, the downstream effects and the specific proteins targeted in its cytotoxicity and neuroprotection pathways remain largely unknown. Further investigation, including in vivo studies, is critical to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic profiles of lead this compound derivatives, paving the way for potential clinical applications.

References

- 1. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiscalin-derivatives-as-potential-neuroprotective-agents - Ask this paper | Bohrium [bohrium.com]

- 3. Substance P via NK1 receptor facilitates hyperactive bladder afferent signaling via action of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fiscalin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Allosteric Modulation of P-glycoprotein by Transport Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substance P and the Neurokinin-1 Receptor: The New CRF [pubmed.ncbi.nlm.nih.gov]

Fiscalin B: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin B is a naturally occurring quinazolinone alkaloid first isolated from the fungus Neosartorya fischeri.[1][2] It belongs to a class of compounds characterized by a pyrazino[2,1-b]quinazoline-3,6-dione core structure. This scaffold is assembled from three key building blocks: anthranilic acid, an α-amino acid (valine in the case of this compound), and a tryptophan-derived moiety. This compound has garnered significant interest within the scientific community due to its diverse and promising biological activities, including substance P inhibition, neuroprotective effects, and antitumor properties. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, synthesis, and biological activities of this compound, with a focus on the experimental methodologies and underlying molecular mechanisms.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

Initial structural insights were obtained through detailed analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. High-resolution mass spectrometry confirmed the molecular formula of this compound as C₂₃H₂₂N₄O₂.[3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂N₄O₂ | PubChem[3] |

| Molecular Weight | 386.4 g/mol | PubChem[3] |

| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-isopropyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | PubChem |

While the seminal 1993 paper by Wong et al. in the Journal of Antibiotics provided the initial comprehensive spectroscopic data, subsequent syntheses and analyses have corroborated these findings. A complete assignment of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of the molecule.

Note: A detailed table of assigned ¹H and ¹³C NMR chemical shifts and coupling constants will be populated here upon successful retrieval of the full data from the original publication.

X-ray Crystallography

The absolute configuration of the non-natural enantiomer of this compound, (+)-Fiscalin B, was unequivocally determined by single-crystal X-ray diffraction analysis. This analysis confirmed the (1R, 4S) configuration for the non-natural form, which by extension, establishes the (1S, 4R) absolute configuration for the naturally occurring (-)-Fiscalin B.

Note: A detailed table of crystallographic data, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, will be provided upon successful retrieval of the CIF file from the Cambridge Crystallographic Data Centre (CCDC).

Chemical Properties and Synthesis

Chemical Properties

This compound is a chiral molecule with two stereocenters. It is typically a yellow solid and is soluble in common organic solvents such as chloroform and methanol. Its chemical reactivity is largely dictated by the functional groups present in its tricyclic core and the indole side chain.

Synthesis

Several synthetic routes to this compound and its analogues have been developed, with microwave-assisted synthesis emerging as a particularly efficient method for constructing the pyrazino[2,1-b]quinazoline-3,6-dione scaffold.[4]

Experimental Protocol: Microwave-Assisted Synthesis of the this compound Core

This protocol is a representative example based on established methods for the synthesis of the pyrazino[2,1-b]quinazoline-3,6-dione core.

Materials:

-

Anthranilic acid

-

N-Boc-L-valine

-

Triphenyl phosphite

-

Dry pyridine

-

D-tryptophan methyl ester hydrochloride

-

Microwave reactor

Procedure:

-

Step 1: Formation of the Benzoxazinone Intermediate.

-

In a microwave-safe vessel, dissolve anthranilic acid and N-Boc-L-valine in dry pyridine.

-

Add triphenyl phosphite to the mixture.

-

Heat the reaction mixture under conventional heating at 55°C for 16-24 hours. This step forms the Boc-protected benzoxazin-4-one intermediate.

-

-

Step 2: Cyclization to the Pyrazinoquinazoline Core.

-

To the vessel containing the intermediate, add D-tryptophan methyl ester hydrochloride.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at 300 W, reaching a temperature of 220°C for 1.5 minutes.[4]

-

-

Step 3: Purification.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

-

Logical Workflow for this compound Synthesis

Caption: Workflow for the microwave-assisted synthesis of the this compound core structure.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for drug development.

Substance P Inhibition

This compound was first identified as an inhibitor of the binding of substance P to the human neurokinin-1 (NK-1) receptor, with a reported Ki value of 174 µM.[1] Substance P is a neuropeptide involved in pain transmission, inflammation, and other physiological processes.[5][6][7]

Experimental Protocol: Radioligand Binding Assay for NK-1 Receptor

This protocol is a generalized procedure for assessing the binding of a compound to the NK-1 receptor.

Materials:

-

Cell membranes expressing the human NK-1 receptor

-

Radiolabeled substance P (e.g., [¹²⁵I]Substance P)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, and 0.1% BSA)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., 1 µM unlabeled substance P)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation:

-

In a 96-well plate, combine the cell membranes, radiolabeled substance P, and varying concentrations of this compound in the binding buffer.

-

For total binding wells, no test compound is added.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity of each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Neuroprotective Activity

Derivatives of this compound have demonstrated neuroprotective effects in cellular models of neurodegenerative diseases. The proposed mechanism involves the modulation of P-glycoprotein (P-gp), an efflux pump that plays a role in clearing toxins from the brain. It is also hypothesized that this compound may exert its neuroprotective effects through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.

Hypothesized Neuroprotective Signaling Pathway of this compound

Caption: Hypothesized PI3K/Akt signaling pathway activated by this compound, leading to neuronal survival.

Antitumor Activity

This compound and its analogues have shown moderate cytotoxic effects against various human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death. This is thought to occur through the activation of caspases, a family of proteases that are central to the apoptotic process.

Table 2: Antitumor Activity of this compound Analogues

| Compound | Cell Line | GI₅₀ (µM) | Source |

| This compound analogue 5a | HCT15 (Colon) | 31 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |

| This compound analogue 5b | HCT15 (Colon) | 38 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |

| This compound analogue 5c | HCT15 (Colon) | 52 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |

| This compound analogue 5d | HCT15 (Colon) | 45 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |

| This compound analogue 5a | MCF7 (Breast) | 35 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |

| This compound analogue 5b | MCF7 (Breast) | 42 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |

| This compound analogue 5c | MCF7 (Breast) | 48 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |

| This compound analogue 5d | MCF7 (Breast) | 39 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |

Experimental Protocol: Caspase Activation Assay

This is a general protocol to measure caspase activity in cells treated with a test compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

Fluorometer

Procedure:

-

Cell Treatment:

-

Culture cancer cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time period (e.g., 24, 48 hours). Include an untreated control.

-

-

Cell Lysis:

-

Harvest the cells and lyse them using the cell lysis buffer to release the cellular contents, including caspases.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the cell lysate and the fluorogenic caspase substrate.

-

Incubate at 37°C, protected from light, for a specified time (e.g., 1-2 hours).

-

-

Fluorescence Measurement:

-

Measure the fluorescence of each well using a fluorometer at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.

-

-

Data Analysis:

-

The increase in fluorescence is proportional to the caspase activity.

-

Compare the caspase activity in the this compound-treated cells to the untreated control to determine the fold-increase in activation.

-

Hypothesized Apoptotic Pathway Induced by this compound

Caption: Hypothesized intrinsic apoptosis pathway initiated by this compound in cancer cells.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and a compelling profile of biological activities. Its ability to inhibit the substance P/NK-1 receptor pathway, protect neurons, and induce apoptosis in cancer cells makes it a valuable lead compound for the development of new therapeutics. The continued exploration of its synthesis, the elucidation of its precise molecular targets and signaling pathways, and the investigation of its structure-activity relationships will be crucial for realizing its full therapeutic potential. This technical guide serves as a comprehensive resource for researchers dedicated to advancing our understanding and application of this promising molecule.

References

- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C23H22N4O2 | CID 10091548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Fiscalin B from Neosartorya fischeri

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin B, a pyrazinoquinazoline alkaloid, is a notable secondary metabolite produced by the fungus Neosartorya fischeri. This document provides a comprehensive technical overview of its natural sourcing and isolation. It details the fermentation of the host organism, outlines a step-by-step extraction and purification protocol, and presents key analytical data for the characterization of this compound. Furthermore, this guide illustrates the known signaling pathways influenced by this compound, highlighting its potential as a modulator of the neurokinin-1 (NK-1) receptor and its neuroprotective activities. The information is structured to support research and development efforts in natural product chemistry and drug discovery.

Introduction

Neosartorya fischeri, a thermotolerant fungus belonging to the Ascomycota phylum, is a known producer of a diverse array of bioactive secondary metabolites.[1] Among these, the fiscalins, a series of indole-containing pyrazinoquinazoline-3,6-diones, have garnered interest for their pharmacological potential.[2] this compound, in particular, has been identified as an inhibitor of substance P binding to the neurokinin-1 (NK-1) receptor and exhibits neuroprotective properties, making it a compound of interest for further investigation in drug development.[2][3] This guide focuses on the practical aspects of obtaining this compound from its natural fungal source.

Natural Source and Fermentation

The primary natural source of this compound is the fungus Neosartorya fischeri.[2] The production of this compound and other secondary metabolites is highly dependent on the culture conditions.[4]

Organism

Neosartorya fischeri (anamorph: Aspergillus fischerianus) is a filamentous fungus that can be sourced from various environments, including soil.[5] Strains such as Neosartorya fischeri NRRL 181 are available from culture collections like the DSMZ (German Collection of Microorganisms and Cell Cultures).[4]

Fermentation Protocol

To induce the production of this compound, static cultivation on a solid medium is a commonly employed method. The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation parameters to explore the chemical diversity of a single fungal strain, has been successfully applied to N. fischeri.[4]

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Petri dishes

-

Neosartorya fischeri culture

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize.

-

Pour the molten PDA into sterile petri dishes and allow to solidify.

-

Inoculate the center of the PDA plates with a small amount of N. fischeri mycelia or spores.

-

Incubate the plates in a static, dark environment at 30 °C for 25 days.[4]

Isolation and Purification of this compound

The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol

Step 1: Extraction

-

Following the incubation period, the entire cultivated PDA medium, along with the fungal mycelium, is harvested.

-

The harvested material is macerated and exhaustively extracted with methanol at room temperature. This process is typically carried out over several days to ensure complete extraction of the secondary metabolites.[4]

-

The methanol extract is then filtered to remove solid residues.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

Step 2: Column Chromatography

-

The crude extract is subjected to column chromatography for initial fractionation. A common stationary phase for this purpose is MCI gel, eluting with a gradient of methanol in water (e.g., 20:80 to 90:10).[4]

-

Alternatively, silica gel flash chromatography can be employed. A representative mobile phase for the purification of this compound is a mixture of dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and methanol (MeOH) in a ratio of 50:48:2.[6]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

Step 3: Preparative Thin-Layer Chromatography (TLC)

-

Fractions enriched with this compound from the column chromatography step are further purified using preparative TLC on silica gel plates.

-

A suitable developing solvent system is a mixture of dichloromethane and acetone (CH₂Cl₂:Me₂CO) in a 95:5 ratio.[6]

-

The band corresponding to this compound is identified under UV light, scraped from the plate, and the compound is eluted from the silica with a suitable solvent (e.g., methanol or chloroform).

-

The solvent is evaporated to yield purified this compound.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Neosartorya fischeri.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂N₄O₂ | [6] |

| Molecular Weight | 386.4 g/mol | [6] |

| Appearance | Yellow solid | [6] |

| Yield (from synthesis) | 22.7% | [6] |

Spectroscopic Data for this compound

High-Resolution Mass Spectrometry (HRMS)

| Ion | m/z (measured) | Ion Formula | Fragmentation | Reference |

| [M+H]⁺ | 387.1814 | [C₂₃H₂₃N₄O₂]⁺ | Protonated molecule | [3] |

| Fragment 1 | 258.1240 | [C₁₄H₁₂N₃O₂]⁺ | Loss of the indole moiety [C₉H₇N] | [3] |

| Fragment 2 | 214.0613 | [C₁₁H₈N₃O₂]⁺ | Neutral loss of propane [C₃H₈] from Fragment 1 | [3] |

| Fragment 3 | 170.0597 | [C₉H₈N₃O]⁺ | Cleavage of the C-N bond | [3] |

| Fragment 4 | 130.0655 | [C₉H₈N]⁺ | Indole moiety | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Signaling Pathways Involving this compound

This compound has been shown to interact with key biological pathways, suggesting its therapeutic potential.

Inhibition of Substance P / Neurokinin-1 (NK-1) Receptor Signaling

This compound acts as an antagonist of the NK-1 receptor, thereby inhibiting the downstream signaling cascade initiated by its endogenous ligand, Substance P. This pathway is implicated in pain transmission, inflammation, and other neurological processes.[2][7]

Substance P / NK-1 Receptor Signaling Pathway

Caption: this compound inhibits the Substance P/NK-1 receptor pathway.

Neuroprotective Mechanisms

Fiscalin derivatives have demonstrated neuroprotective effects in cellular models of neurodegenerative diseases. These effects are associated with the modulation of P-glycoprotein (P-gp) activity and protection against toxins like 1-methyl-4-phenylpyridinium (MPP⁺).[3]

Potential Neuroprotective Pathways of this compound

Caption: this compound's neuroprotective effects via P-gp modulation and cytotoxicity inhibition.

Conclusion

This compound represents a promising natural product from Neosartorya fischeri with significant biological activities. The methodologies for its fermentation, extraction, and purification, as detailed in this guide, provide a solid foundation for researchers to obtain this compound for further study. The elucidation of its interactions with key signaling pathways, such as the NK-1 receptor and cellular protective mechanisms, underscores its potential as a lead compound in the development of new therapeutics for neurological disorders and pain management. Further research is warranted to fully characterize its pharmacological profile and to optimize its production and isolation.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C23H22N4O2 | CID 10091548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

The Genesis of Fiscalins: A Deep Dive into Their Discovery and Bioactivity

For Immediate Release

A comprehensive technical guide detailing the initial discovery, history, and multifaceted biological activities of Fiscalin compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of these fungal-derived alkaloids, from their first isolation to their potential as therapeutic agents.

First identified in 1993, Fiscalins A, B, and C were isolated from the culture broth of the fungus Neosartorya fischeri. These novel compounds were initially characterized as inhibitors of substance P binding to the human neurokinin-1 (NK-1) receptor, a key player in pain and inflammation pathways. This foundational discovery laid the groundwork for over three decades of research into the diverse biological roles of the fiscalin scaffold.

This technical guide meticulously outlines the historical context of the discovery, including the fermentation of the producing organism, and the isolation and structural elucidation of the parent compounds. Furthermore, it delves into the subsequently discovered biological activities of fiscalin derivatives, including their neuroprotective, anticancer, and antimicrobial properties, supported by quantitative data and detailed experimental protocols.

Initial Discovery and Characterization

The pioneering work in 1993 by Wong and colleagues marked the entry of fiscalins into the scientific landscape.[1] Three compounds, designated Fiscalin A, B, and C, were successfully isolated from the fungus Neosartorya fischeri. Their primary biological activity was identified as the inhibition of substance P, a neuropeptide involved in neuroinflammation, pain transmission, and smooth muscle contraction.[2][3][4] The inhibitory potencies of these inaugural fiscalins were quantified, providing the first glimpse into their therapeutic potential.

Quantitative Data: Substance P Inhibition

| Compound | Ki (μM) |

| Fiscalin A | 57[2] |

| Fiscalin B | 174[2] |

| Fiscalin C | 68[2] |

Experimental Protocols: A Methodological Blueprint

This guide provides a detailed account of the key experimental procedures that were instrumental in the initial discovery and characterization of fiscalins.

Fermentation of Neosartorya fischeri

The production of fiscalins was achieved through the fermentation of Neosartorya fischeri. While the original 1993 publication provides the foundational methodology, subsequent studies have explored optimal conditions for fungal growth and metabolite production. Key parameters influencing the yield of fiscalins and other metabolites like fumitremorgins include temperature, light, and water activity.[5][6][7]

General Fermentation Protocol:

A typical fermentation process involves the cultivation of Neosartorya fischeri on a suitable medium, such as Czapek Yeast Autolysate agar (CYA), for an extended period.[5][7] The temperature is a critical factor, with optimal production of related mycotoxins observed at temperatures ranging from 25°C to 37°C.[5][6]

Isolation and Purification

The isolation of fiscalins from the fungal culture broth involves a multi-step extraction and chromatographic purification process. A general workflow for this process is outlined below.

References

- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fiscalin B: A Comprehensive Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin B is a fungal metabolite belonging to the pyrazino[2,1-b]quinazoline-3,6-dione class of alkaloids.[1] First isolated from the fungus Neosartorya fischeri, this natural product has garnered significant attention within the scientific community due to its diverse and potent biological activities.[1][2] Subsequent research has revealed its presence in other fungi as well, such as Aspergillus fumigatus. Structurally, this compound is characterized by an indolyl moiety linked to a tricyclic quinazoline core. This comprehensive technical guide provides an in-depth review of the existing research on this compound, with a focus on its synthesis, biological effects, and the experimental methodologies used to elucidate its functions.

Synthesis of this compound

The synthesis of this compound has been approached through various methods, primarily focusing on the construction of its characteristic pyrazino[2,1-b]quinazoline-3,6-dione scaffold. Two notable methods include a double cyclization procedure and a microwave-assisted synthesis.

One approach involves the coupling of anthranilic acid with N-Boc-valine, which, under thermal conditions, forms a Boc-protected benzoxazin-4-one intermediate. Subsequent microwave irradiation with tryptophan methyl ester hydrochloride leads to the formation of the final quinazoline-3,6-dione scaffold of this compound.[1] Another reported synthetic route begins with coupling reactions to form a tripeptide of tryptophan methyl ester linked to N-Fmoc-valine via anthranilic acid. This is followed by a dehydrative cyclization using formamide to create an oxazine intermediate, which then undergoes further reactions to yield this compound after deprotection.[1]

A general workflow for the microwave-assisted synthesis of this compound is depicted below.

Biological Activities of this compound

This compound and its synthetic derivatives have demonstrated a broad spectrum of biological activities, including antitumor, neuroprotective, and substance P inhibitory effects.

Anticancer Activity

Several studies have highlighted the potential of this compound and its analogues as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | Activity Metric | Value (µM) | Reference |

| This compound Derivatives (8 compounds) | H460 (Non-small cell lung cancer) | Sulforhodamine B | GI50 | 30 - 80 | [1] |

| This compound Derivatives (8 compounds) | HCT15 (Colon adenocarcinoma) | Sulforhodamine B | GI50 | 30 - 80 | [1] |

| This compound Derivatives (8 compounds) | MCF7 (Breast cancer) | Sulforhodamine B | GI50 | 30 - 80 | [1] |

Neuroprotective Effects

The neuroprotective properties of this compound derivatives have been investigated in cellular models of neurodegenerative diseases. These studies often involve inducing cytotoxicity in neuronal cell lines and then assessing the protective effects of the compounds.

Table 2: Neuroprotective Activity of this compound Derivatives

| Derivative | Cell Line | Cytotoxicity Inducer | Assay | Observation | Reference |

| Fiscalin 1a and 1b | Differentiated SH-SY5Y | MPP+ | Neutral Red Uptake | Significant protective effect | |

| Fiscalin 1b, 2b, 4, and 5 | Differentiated SH-SY5Y | Iron (III) | Neutral Red Uptake | Protective effect |

Substance P Inhibition

This compound was initially identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor. This activity suggests its potential in modulating neurogenic inflammation and other substance P-mediated physiological processes.

Table 3: Substance P Inhibition by Fiscalins

| Compound | Receptor | Assay | Activity Metric | Value (µM) | Reference |

| Fiscalin A | Human neurokinin-1 (NK-1) | Radioligand binding | Ki | 57 | [2] |

| This compound | Human neurokinin-1 (NK-1) | Radioligand binding | Ki | 174 | [2] |

| Fiscalin C | Human neurokinin-1 (NK-1) | Radioligand binding | Ki | 68 | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's biological activities.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Drying: Allow the plates to air dry completely.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells.

Neutral Red Uptake Assay for Cytotoxicity and Neuroprotection

The Neutral Red (NR) uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Protocol:

-

Cell Culture and Differentiation (for SH-SY5Y cells): Plate SH-SY5Y cells and differentiate them into a neuronal phenotype using appropriate protocols (e.g., treatment with retinoic acid).

-

Induction of Cytotoxicity and Treatment: For neuroprotection studies, expose the differentiated cells to a cytotoxic agent (e.g., MPP+ or iron (III)) in the presence or absence of the test compounds (this compound derivatives). For general cytotoxicity, treat cells with the test compounds alone. Incubate for 24 or 48 hours.

-

Staining: Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of Neutral Red dye for a defined period (e.g., 2-3 hours).

-

Washing: Remove the staining solution and wash the cells with a suitable buffer (e.g., PBS) to remove extracellular Neutral Red.

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as the percentage of Neutral Red uptake compared to control cells.

Signaling Pathways and Mechanism of Action

While the biological activities of this compound are well-documented, the precise molecular mechanisms and signaling pathways through which it exerts its effects are not yet fully elucidated in the available literature. The observed anticancer and neuroprotective effects suggest potential interactions with key signaling cascades involved in cell proliferation, survival, and inflammation.

Based on the known roles of these processes, it is plausible that this compound may modulate pathways such as the NF-κB, MAPK, and PI3K/Akt signaling cascades. However, direct experimental evidence detailing the specific molecular targets of this compound within these pathways is currently limited.

The following diagrams represent generalized versions of these pathways, which are often implicated in the biological activities observed for this compound. Future research is needed to identify the specific points of intervention by this compound within these cascades.

References

- 1. Synthesis and tumor cell growth inhibitory effects of the marine product analogues of this compound: PS196 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Fiscalin B CAS number, PubChem ID, and other identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fiscalin B, a quinazoline alkaloid with significant biological activities. This document consolidates key identifiers, experimental methodologies, and known signaling pathways to support ongoing research and development efforts.

Core Identifiers and Chemical Properties

This compound is a fungal metabolite that has garnered interest for its potential therapeutic applications. A comprehensive list of its identifiers is crucial for accurate documentation and research. While a specific CAS Registry Number for this compound has not been prominently identified in public databases, a collection of other key identifiers is provided below.

| Identifier Type | Value | Source |

| PubChem CID | 10091548 | PubChem[1] |

| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | PubChem[1] |

| Molecular Formula | C23H22N4O2 | PubChem[1] |

| Molecular Weight | 386.4 g/mol | PubChem[1] |

| InChI | InChI=1S/C23H22N4O2/c1-13(2)20-21-25-18-10-6-4-8-16(18)23(29)27(21)19(22(28)26-20)11-14-12-24-17-9-5-3-7-15(14)17/h3-10,12-13,19-20,24H,11H2,1-2H3,(H,26,28)/t19-,20+/m1/s1 | PubChem[1] |

| InChIKey | DNPSVQYQTPYSPH-UXHICEINSA-N | PubChem[1] |

| SMILES | CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2--INVALID-LINK--N1)CC4=CNC5=CC=CC=C54 | PubChem[1] |

| ChEBI ID | CHEBI:221976 | PubChem[1] |

| ChEMBL ID | CHEMBL5094568 | PubChem[1] |

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor.[2] Substance P is a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. By blocking the NK-1 receptor, this compound presents potential therapeutic applications in conditions where this pathway is dysregulated.

The interaction of this compound with the NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary mechanism of its observed biological effects. These effects include potential neuroprotective and antitumor activities.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on reported synthetic methods:

Materials:

-

Anthranilic acid

-

N-Fmoc-L-valine

-

Triphenyl phosphite

-

Dry pyridine

-

Tryptophan methyl ester hydrochloride

-

Formamide

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Reagents for deprotection (e.g., piperidine)

Methodology:

-

Formation of the Benzoxazinone Intermediate:

-

In a round-bottom flask, dissolve anthranilic acid and N-Fmoc-L-valine in dry pyridine.

-

Add triphenyl phosphite to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for an extended period (e.g., 24-48 hours) to facilitate the formation of the benzoxazinone intermediate.

-

-

Coupling with Tryptophan Moiety:

-

To the crude benzoxazinone intermediate, add tryptophan methyl ester hydrochloride.

-

Heat the mixture, potentially using microwave irradiation, to promote the coupling reaction and formation of the pyrazinoquinazoline-dione core structure.

-

-

Deprotection and Cyclization:

-

If a protecting group like Fmoc is used, it needs to be removed. This is typically achieved by treating the intermediate with a solution of piperidine in a suitable solvent.

-

The final cyclization to yield this compound may occur spontaneously upon deprotection or may require additional heating.

-

-

Purification:

-

The crude product is purified using standard techniques such as column chromatography on silica gel, eluting with a gradient of solvents like hexane and ethyl acetate to isolate the pure this compound.

-

Neurokinin-1 (NK-1) Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the NK-1 receptor.

Materials:

-

Cell membranes expressing the human NK-1 receptor.

-

Radiolabeled substance P (e.g., [125I]-Substance P) as the radioligand.

-

This compound as the competitor compound.

-

Assay buffer (e.g., Tris-HCl buffer containing bovine serum albumin and appropriate protease inhibitors).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Assay Setup:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled substance P, and the different concentrations of this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled substance P).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathway

This compound exerts its effects by inhibiting the signaling cascade initiated by the binding of substance P to the NK-1 receptor. The following diagram illustrates the key steps in this pathway.

References

Physical and chemical characteristics of Fiscalin B

An In-depth Technical Guide to Fiscalin B

Introduction

This compound is a fungal metabolite belonging to the quinazolinone alkaloid family.[1] First isolated from fungi such as Aspergillus fumigatus and Neosartorya fischeri, it is structurally characterized by a pyrazino[2,1-b]quinazoline-3,6-dione core linked to an indole moiety, derived from anthranilic acid, L-valine, and tryptophan building blocks.[2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antitumor, neuroprotective, and antimalarial properties.[2] This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, along with detailed experimental protocols for its study.

Physical and Chemical Characteristics

This compound is a quinazoline derivative with a defined stereochemistry.[3] Its core structure is the (1S,4R) enantiomer. The physical and chemical properties are critical for its handling, formulation, and analytical characterization in a research setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂N₄O₂ | PubChem[3] |

| Molecular Weight | 386.4 g/mol | PubChem[3] |

| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | PubChem[3] |

| CAS Number | Not explicitly available for this compound, but related structures have identifiers. | |

| Appearance | Light-yellow cubical crystals (for the non-natural (+)-enantiomer) | MDPI[2] |

| Melting Point | 169–169.3 °C (for the non-natural (+)-fiscalin B enantiomer) | MDPI[2] |

| Solubility | Soluble in Chloroform (CHCl₃) and Methanol/Acetonitrile (MeOH/MeCN) mixtures.[2] Specific quantitative data is limited. | |

| InChIKey | DNPSVQYQTPYSPH-UXHICEINSA-N | PubChem[3] |

Biological Activity and Signaling Pathways

This compound and its analogues have demonstrated a range of biological effects, with cytotoxic and neuroprotective activities being the most studied. Several studies have shown that this compound exhibits moderate cytotoxic effects against various human cancer cell lines, including non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7) cells.[1]

While the precise molecular targets are still under investigation, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. A common mechanism is the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that executes cell death.

Experimental Protocols

To assess the cytotoxic activity of this compound, the MTT assay is a standard colorimetric method. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.

Protocol: MTT Assay for Cell Viability

1. Cell Plating: a. Culture target cancer cells to approximately 80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for vehicle control (medium with DMSO) and untreated control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

4. Solubilization of Formazan: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[4] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement: a. Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the control cells. b. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

References

Unveiling the Fiscalins: A Technical Guide to the Key Differences Between Fiscalins A, B, and C for Researchers and Drug Development Professionals

An In-depth Examination of the Structural and Functional Nuances of a Promising Class of Fungal Alkaloids

Fiscalins A, B, and C, a family of quinazolinone alkaloids isolated from the fungus Neosartorya fischeri, have garnered significant interest within the scientific community for their notable biological activities.[1] This technical guide provides a comprehensive overview of the key distinctions between these three compounds, focusing on their chemical structures, their inhibitory effects on the neurokinin-1 (NK-1) receptor, and the experimental methodologies used to characterize them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Structural Differences

Fiscalins A, B, and C share a common scaffold, featuring an indolyl moiety linked to a tricyclic system derived from anthranilic acid. However, they possess distinct structural features that contribute to their differential biological activities.

Fiscalin A is the most structurally complex of the three, characterized by an additional imidazo[1,2-a]indole ring system attached to the core structure. Its chemical formula is C26H27N5O4.

Fiscalin B is a simpler analogue, with the chemical formula C23H22N4O2. It lacks the additional heterocyclic ring system found in Fiscalin A.

Fiscalin C presents a variation in the side chain attached to the quinazolinone core. Its chemical formula is C28H26N4O3. The key distinctions in their chemical structures are illustrated below.

Comparative Biological Activity: Inhibition of Substance P Binding

The primary biological activity identified for Fiscalins A, B, and C is the inhibition of the binding of substance P to the human neurokinin-1 (NK-1) receptor. Substance P is a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. The inhibitory potency of each fiscalin is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity and greater inhibitory potential.

| Compound | Ki (µM) for NK-1 Receptor Inhibition |

| Fiscalin A | 57[1] |

| This compound | 174[1] |

| Fiscalin C | 68[1] |

Table 1: Comparative inhibitory activity of Fiscalins A, B, and C on the binding of radiolabeled substance P to the human neurokinin-1 (NK-1) receptor.

Experimental Protocol: Radioligand Competition Binding Assay for NK-1 Receptor

The following protocol outlines a standard method for determining the inhibitory activity of compounds like the fiscalins on the binding of substance P to the NK-1 receptor. This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human neurokinin-1 (NK-1) receptor are cultured under standard conditions.

-

Cell membranes are prepared by homogenization of the cultured cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL per well.

-

Each well contains:

-

150 µL of the prepared cell membrane suspension (containing a defined amount of protein, e.g., 5-20 µg).

-

50 µL of the test compound (e.g., Fiscalin A, B, or C) at various concentrations, or vehicle control.

-

50 µL of a radiolabeled substance P analogue, such as [3H]Substance P or 125I-labeled [Tyr8]-Substance P, at a concentration near its Kd for the NK-1 receptor.

-

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled substance P.

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) with gentle agitation.

3. Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value for each test compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

-

The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway Inhibition

Fiscalins, as inhibitors of the substance P/NK-1 receptor interaction, are expected to modulate the downstream signaling cascades initiated by NK-1 receptor activation. The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαs G-proteins.[2][3] Activation of these pathways leads to a variety of cellular responses, including cell proliferation, anti-apoptotic effects, and cell migration. The diagram below illustrates the major signaling pathways activated by substance P binding to the NK-1 receptor, which are consequently inhibited by the fiscalins.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of Fiscalin B

Abstract

This document provides a detailed protocol for the chemical synthesis of Fiscalin B, a fungal metabolite known for its biological activities, including the inhibition of substance P binding to the neurokinin-1 (NK-1) receptor. The primary method detailed is a gram-scale, two-step synthesis. Additionally, alternative methods such as microwave-assisted synthesis are discussed. This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is a naturally occurring alkaloid belonging to the pyrazino[2,1-b]quinazoline-3,6-dione family, first isolated from the fungus Neosartorya fischeri[1]. Structurally, it features a complex tricyclic core derived from anthranilic acid, linked to valine and tryptophan moieties[1][2]. This compound and its analogues have garnered significant interest due to their diverse biological properties. Notably, this compound is an inhibitor of the substance P (SP) ligand binding to the human neurokinin-1 (NK-1) receptor, with a reported Ki value of 174 µM, suggesting its potential in studying neurological pathways and inflammation[1]. Derivatives have also shown moderate cytotoxic effects against various cancer cell lines[2].

The synthesis of this compound provides a valuable platform for generating structural analogues to explore structure-activity relationships and develop novel therapeutic agents. Several synthetic strategies have been reported, including multi-component reactions and microwave-assisted protocols that enhance efficiency[3]. This document details a gram-scale synthesis suitable for producing sufficient quantities for further biological and metabolic studies.

Synthesis Overview & Key Strategies

The total synthesis of this compound typically involves the construction of the central pyrazino[2,1-b]quinazoline-3,6-dione scaffold from three key building blocks: anthranilic acid, an amino acid (valine), and an indole-containing amino acid (tryptophan).

-

Two-Step Thermal Condensation: A common and scalable approach involves a two-step procedure. The first step is the formation of a benzoxazinone intermediate by reacting anthranilic acid with a protected amino acid (e.g., N-Fmoc-L-valine). The second step involves the reaction of this intermediate with a second amino acid ester (e.g., L-tryptophan methyl ester) to yield the final tricycle after cyclization.

-

Microwave-Assisted Synthesis: To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been successfully applied. This often involves a one-pot, three-component reaction that rapidly assembles the core structure, achieving overall yields of around 20-22%[3].

This protocol will focus on the gram-scale, two-step thermal condensation method, which is well-documented and robust.

Experimental Protocol: Gram-Scale Synthesis of this compound

This protocol is adapted from reported gram-scale synthesis procedures. It follows a two-step methodology involving the formation of a benzoxazinone intermediate, which is then reacted with L-tryptophan methyl ester.

Materials and Reagents

| Reagent / Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| Anthranilic acid | 137.14 | 118-92-3 | Reagent grade, ≥99% |

| N-Fmoc-L-valine | 339.39 | 68858-20-8 | Reagent grade, ≥98% |

| Triphenyl phosphite | 310.28 | 101-02-0 | Reagent grade, ≥97% |

| L-Tryptophan methyl ester HCl | 254.72 | 7524-52-9 | Reagent grade, ≥98% |

| Pyridine (Anhydrous) | 79.10 | 110-86-1 | Anhydrous, <50 ppm H₂O |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | ACS grade |

| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | ACS grade |

| Hexane | 86.18 | 110-54-3 | ACS grade |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Saturated aqueous solution |

| Brine | - | - | Saturated aqueous NaCl solution |

| Magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous, for drying |

| Silica Gel | - | 7631-86-9 | For column chromatography (230-400 mesh) |

Step 1: Synthesis of Benzoxazinone Intermediate

-

To a dry, two-neck, round-bottomed flask (500 mL) equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (4.2 g, 0.03 mol).

-

Add N-Fmoc-L-valine (10.4 g, 0.03 mol) to the flask.

-

Add 150 mL of anhydrous pyridine to the flask to dissolve the solids.

-

While stirring, add triphenyl phosphite (11.81 mL, 0.045 mol) dropwise to the reaction mixture.

-

Heat the flask in a heating block with constant stirring to 55 °C .

-

Maintain the reaction at 55 °C for 48 hours . The reaction is typically performed in a closed system to prevent moisture contamination.

-

After 48 hours, the reaction mixture containing the benzoxazinone intermediate is cooled to room temperature and used directly in the next step without isolation.

Step 2: Formation and Cyclization to this compound

-

To the crude reaction mixture from Step 1, add L-tryptophan methyl ester hydrochloride (0.033 mol, 1.1 equiv).

-

Add a suitable base (e.g., triethylamine, 1.5 equiv) to neutralize the hydrochloride salt.

-

Heat the reaction mixture under reflux or using microwave irradiation (e.g., 120 °C for 30-60 minutes) to facilitate the coupling and subsequent cyclization. Note: Optimal conditions may require screening.

-

Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in a mixture of ethyl acetate (200 mL) and water (100 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

Purification

-

Purify the crude residue by silica gel column chromatography.

-

Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 1:1) to isolate the pure this compound.

-

Combine the fractions containing the product and evaporate the solvent to yield this compound as a solid. The reported overall yield for a similar microwave-assisted gram-scale synthesis is approximately 22%.

Data Presentation

Summary of Reported Synthesis Yields

| Synthesis Method | Key Reagents | Overall Yield | Reference |

| Microwave-Promoted Three-Component One-Pot | Boc-amino acids, amino acid esters | 20% | [3] |

| Gram-Scale Microwave-Assisted Polycondensation | Anthranilic acid, N-Fmoc-L-valine, L-tryptophan ester | 22% | |

| Double Cyclization / Dehydrative Cyclization | Tryptophan methyl ester, N-Fmoc-valine, anthranilic acid | Low (3-16%) |

Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₂N₄O₂ |

| Molecular Weight | 386.4 g/mol [4] |

| Appearance | Light-yellow solid |

| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione[4] |

| ¹H and ¹³C NMR | Data reported to be in accordance with previously published literature[5]. |

| Mass Spectrometry (HRMS/MS) | Protonated Ion [M+H]⁺: m/z 387.1814. Key Fragment Ions: m/z 258.1240 (loss of indole moiety), 214.0613 (loss of propane) |

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway: Inhibition of Substance P / NK-1 Receptor

Caption: this compound inhibits Substance P binding to the NK-1 receptor.

References

- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C23H22N4O2 | CID 10091548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Utilizing Fiscalin B in Neuroprotective Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin B, a marine-derived alkaloid, has emerged as a promising candidate for neuroprotective strategies.[1] Initially identified as a substance P inhibitor, this compound and its derivatives have demonstrated significant potential in mitigating neuronal damage in in vitro models of neurodegenerative diseases.[1][2] These compounds have shown efficacy in protecting neuronal cells from toxins such as 1-methyl-4-phenylpyridinium (MPP+) and iron (III), which are known to induce cellular stress and death pathways relevant to Parkinson's and Alzheimer's disease respectively.[1][3] This document provides detailed application notes and protocols for the use of this compound in neuroprotective assays, enabling researchers to effectively evaluate its therapeutic potential.

Mechanism of Action

While the precise signaling cascades of this compound in neuroprotection are still under investigation, its known activity as a substance P inhibitor provides a strong putative mechanism.[1][2] Substance P, acting through the neurokinin-1 (NK1) receptor, is a key mediator of neuroinflammation, a process implicated in the pathogenesis of numerous neurodegenerative disorders.[3][4] By antagonizing the NK1 receptor, this compound may exert its neuroprotective effects by reducing neuroinflammation, preserving blood-brain barrier integrity, and attenuating microglial activation.[3][4]

Further research is required to elucidate the direct intracellular signaling pathways modulated by this compound in neurons that lead to cytoprotection against specific insults like mitochondrial dysfunction and oxidative stress.

Data Presentation

The following tables summarize the quantitative data on the effects of Fiscalin derivatives in various neuroprotective and related assays, based on studies using differentiated SH-SY5Y cells.[1]

Table 1: Cytotoxicity of Fiscalin Derivatives in differentiated SH-SY5Y cells (Neutral Red Uptake Assay)

| Fiscalin Derivative | Concentration (µM) | Cell Viability (%) after 24h exposure | Cell Viability (%) after 48h exposure |

| Fiscalin 12 | 10 | 93.7% | 90.3% |

| 25 | 68.8% | 55.0% | |

| 50 | 61.8% | 43.1% | |

| Fiscalin 14 | 10 | No significant effect | 91.1% |

| 25 | 74.9% | 60.9% | |

| 50 | 23.8% | 10.9% |

Data extracted from a study by Barreiro et al., 2022.[1]

Table 2: P-glycoprotein (P-gp) Modulatory Activity of Fiscalin Derivatives

| Fiscalin Derivative | Concentration (µM) | P-gp Transport Activity (% of control) | Effect |

| Fiscalin 4 | 5 | 73.2% | Inhibition |

| 10 | 64.3% | Inhibition | |

| 25 | 52.0% | Inhibition | |

| Fiscalin 5 | 5 | 74.6% | Inhibition |

| 10 | 65.6% | Inhibition | |

| 25 | 60.0% | Inhibition |

Data extracted from a study by Barreiro et al., 2022.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below. These protocols are based on established methods used in the scientific literature.[1]

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research. Differentiation of these cells into a more mature neuronal phenotype is crucial for obtaining relevant results.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

Retinoic Acid (RA)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

Cell culture flasks and plates

Protocol:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA in a humidified incubator at 37°C with 5% CO2.

-

For differentiation, seed the cells at a density of 25,000 cells/cm² in complete DMEM containing 10 µM RA.

-

Culture the cells for 3 days at 37°C.

-

After 3 days, add 80 nM of TPA to the culture medium.

-